FIDAS-5 vs. FIDAS-3: Enzymatic MAT2A Inhibition Potency Comparison
FIDAS-5 demonstrates superior MAT2A enzymatic inhibition compared to its closest analog FIDAS-3. In identical cell-free assay conditions, FIDAS-5 inhibits MAT2A with an IC50 of 2.1 µM, whereas FIDAS-3 exhibits an IC50 of 4.9 µM, establishing FIDAS-5 as >2-fold more potent at the enzyme level . The assay conditions were standardized: L-methionine and ATP each at 1 mM, MAT2A at 10 µg/mL, with FIDAS agents pre-incubated for 20 minutes prior to a 30-minute reaction period .
| Evidence Dimension | MAT2A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 µM |
| Comparator Or Baseline | FIDAS-3: IC50 = 4.9 µM |
| Quantified Difference | 2.33-fold lower IC50 (higher potency) |
| Conditions | Cell-free assay: [L-Met] = [ATP] = 1 mM, [MAT2A] = 10 µg/mL; 20 min pre-incubation + 30 min reaction |
Why This Matters
Researchers requiring lower compound concentrations to achieve equivalent target engagement should select FIDAS-5 over FIDAS-3, reducing potential off-target effects and conserving material in high-throughput screening applications.
